

# discovery and history of sodium nitroprusside in medicine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium nitroprusside

Cat. No.: B000795

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of **Sodium Nitroprusside** in Medicine

## Introduction

**Sodium nitroprusside** (SNP) is a potent and rapidly acting intravenous vasodilator that has been a cornerstone in the management of hypertensive emergencies and acute heart failure for decades. Its unique mechanism of action, centered on the release of nitric oxide (NO), provides powerful and titratable control over vascular tone. This technical guide offers a comprehensive overview of the discovery, history, mechanism of action, clinical development, and toxicological considerations of **sodium nitroprusside** for researchers, scientists, and drug development professionals.

## Discovery and Historical Development

The journey of **sodium nitroprusside** from a laboratory chemical to a critical care medication is marked by several key milestones.

- 1849: The compound was first discovered and synthesized by the English chemist Lyon Playfair.<sup>[1][2][3]</sup> However, its initial synthesis was complex, which limited its early applications.<sup>[1]</sup>
- 1928-1929: The first reported use of **sodium nitroprusside** in humans occurred in 1928, with its hypotensive effects being noted a year later.<sup>[1][4][5]</sup>

- 1955: Seminal studies firmly established the safety and efficacy of intravenously administered **sodium nitroprusside** for lowering blood pressure in patients with severe hypertension.[2][5][6]
- 1974: Despite its recognized therapeutic potential, challenges in creating a chemically stable formulation delayed its approval by the U.S. Food and Drug Administration (FDA) until 1974, when it was approved for the treatment of severe hypertension.[2][3][4]
- 1991: The FDA issued new labeling for **sodium nitroprusside**, emphasizing the significant risk of cyanide toxicity associated with its use.[5]
- 1993: The drug's popularity had grown to the extent that total sales in the United States reached \$2 million.[4]

Milestone	Year	Significance	Reference
Discovery	1849	First synthesized by Lyon Playfair.	[1][2]
First Medical Use	1928	First reported administration to a human patient.	[4][5]
Efficacy Established	1955	Safety and efficacy in severe hypertension demonstrated.	[2][5]
FDA Approval	1974	Approved for treating severe hypertension.	[2][4]

## Chemical Properties and Synthesis

**Sodium nitroprusside** is an inorganic compound with the chemical formula  $\text{Na}_2[\text{Fe}(\text{CN})_5\text{NO}]$ , typically found as the dihydrate,  $\text{Na}_2[\text{Fe}(\text{CN})_5\text{NO}] \cdot 2\text{H}_2\text{O}$ . [4] It is a reddish-brown, water-soluble salt that forms a complex anion,  $[\text{Fe}(\text{CN})_5\text{NO}]^{2-}$ , in solution. [4] The iron center is surrounded by five cyanide ligands and one linear nitric oxide ligand. [4]

## Synthesis Protocol

**Sodium nitroprusside** can be synthesized via the digestion of potassium ferrocyanide with nitric acid, followed by neutralization with sodium carbonate.[4][7]

#### Method 1: Nitric Acid Digestion

- Reaction Step 1: Dissolve potassium ferrocyanide ( $K_4[Fe(CN)_6]$ ) in water and digest with nitric acid ( $HNO_3$ ).
  - Reaction:  $K_4[Fe(CN)_6] + 6 HNO_3 \rightarrow H_2[Fe(CN)_5(NO)] + CO_2 + NH_4NO_3 + 4 KNO_3$ [4]
- Neutralization: Neutralize the resulting solution with sodium carbonate ( $Na_2CO_3$ ) to produce **sodium nitroprusside**.
  - Reaction:  $H_2[Fe(CN)_5NO] + Na_2CO_3 \rightarrow Na_2[Fe(CN)_5(NO)] + CO_2 + H_2O$ [4]

Method 2: Nitrite Reaction Alternatively, the nitrosyl ligand can be introduced using a nitrite source.[4]

- Reaction: React ferrocyanide ( $[Fe(CN)_6]^{4-}$ ) with nitrite ( $NO_2^-$ ).
  - Reaction:  $[Fe(CN)_6]^{4-} + H_2O + NO_2^- \rightarrow [Fe(CN)_5(NO)]^{2-} + CN^- + 2 OH^-$ [4]

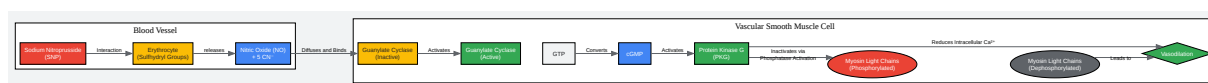
## Mechanism of Action: The Nitric Oxide Signaling Pathway

**Sodium nitroprusside** is a prodrug that exerts its vasodilatory effects by releasing nitric oxide (NO).[2][8]

- NO Release: Upon entering the circulation, SNP reacts non-enzymatically with sulfhydryl groups on erythrocytes and other proteins (e.g., albumin) to release NO, five cyanide ions, and methemoglobin.[2][9]
- Guanylate Cyclase Activation: The released NO diffuses into vascular smooth muscle cells and activates the enzyme guanylate cyclase.[8][9]
- cGMP Production: Guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][8]

- Protein Kinase G Activation: The elevated intracellular concentration of cGMP activates Protein Kinase G (PKG).[8]
- Smooth Muscle Relaxation: PKG initiates a cascade that leads to smooth muscle relaxation through two primary mechanisms:
  - It activates phosphatases that dephosphorylate (inactivate) myosin light chains, which are essential for muscle contraction.[2][4]
  - It reduces intracellular calcium levels by promoting its reuptake into the sarcoplasmic reticulum and enhancing the opening of calcium-activated potassium channels.[8]

The result is potent, rapid, and balanced vasodilation of both arterioles and venules, leading to a reduction in both preload and afterload.[4][10]



[Click to download full resolution via product page](#)

Mechanism of vasodilation by **sodium nitroprusside**.

## Pharmacokinetics and Clinical Use

The pharmacokinetic profile of **sodium nitroprusside** makes it ideal for critical care settings where precise and rapid blood pressure control is necessary.

Parameter	Value	Reference
Administration	Intravenous Infusion	[10]
Onset of Action	Nearly immediate (<30 seconds)	[4][9]
Peak Effect	< 2 minutes	[9]
Duration of Action	1 to 10 minutes	[4]
Elimination Half-life	~2 minutes (SNP); ~3 days (Thiocyanate)	[9][11]
Metabolism	In erythrocytes to NO and cyanide. Cyanide is converted in the liver and kidney by rhodanese to thiocyanate.	[4][11]
Excretion	Renal (as thiocyanate)	[4]

#### Clinical Applications:

- Hypertensive Crises: Used for the rapid reduction of blood pressure in acute emergencies.[3][10]
- Acute Heart Failure: Reduces preload and afterload, which can increase cardiac output in severe congestive heart failure.[3][10]
- Controlled Hypotension: Employed during surgical procedures to reduce bleeding.[4][10]

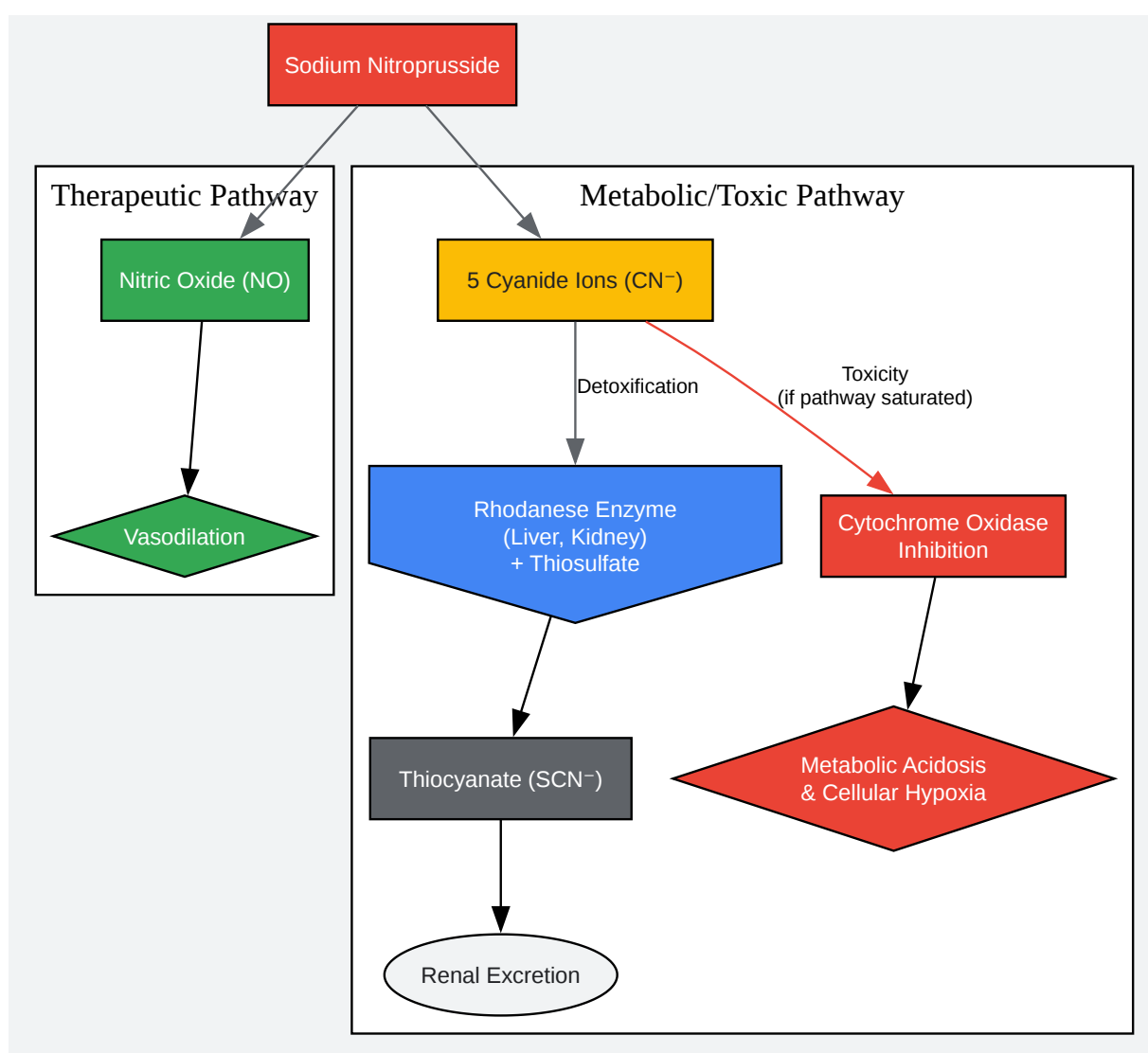
## Toxicity and Its Management

The primary limitation and most serious adverse effect of **sodium nitroprusside** is toxicity from its cyanide metabolite.[2][4]

#### Metabolism and Toxicity Pathway:

- Cyanide Release: One molecule of SNP releases five cyanide (CN<sup>-</sup>) ions.[9]

- **Detoxification:** The primary route of detoxification is the conversion of cyanide to the less toxic thiocyanate ( $\text{SCN}^-$ ) by the enzyme rhodanese, primarily in the liver. This reaction requires a sulfur donor, typically thiosulfate.[\[11\]](#)[\[12\]](#)
- **Toxicity Mechanism:** When the rate of cyanide release exceeds the capacity of the rhodanese pathway, free cyanide accumulates. Cyanide has a high affinity for cytochrome oxidase in mitochondria, inhibiting the electron transport chain and preventing aerobic metabolism, leading to histotoxic hypoxia and metabolic acidosis.[\[11\]](#)[\[12\]](#)



[Click to download full resolution via product page](#)

### Metabolic pathways of **sodium nitroprusside**.

#### Management of Toxicity:

- Monitoring: The best indicators of cyanide toxicity are clinical signs of metabolic acidosis, such as elevated blood lactate levels.[12]
- Antidotes:
  - Sodium Thiosulfate: Administered to provide the sulfur substrate needed by rhodanese to detoxify cyanide to thiocyanate.[5][12]
  - Hydroxocobalamin (Vitamin B12a): Binds directly with cyanide to form cyanocobalamin (Vitamin B12), which is then excreted in the urine.[5][11]

## Key Experimental Protocol: The Nitroprusside Reaction for Thiols

Early research highlighted the reactivity of SNP with sulfhydryl groups, which is fundamental to its mechanism of action.[1] The nitroprusside reaction is a classic qualitative test to detect the presence of thiol groups (R-SH), such as in the amino acid cysteine.[4]

Objective: To detect the presence of free thiol groups in a protein sample.

#### Reagents and Equipment:

- **Sodium nitroprusside** solution (2% w/v in water)
- Aqueous ammonia or sodium hydroxide solution (as a base)
- Sample containing a protein with cysteine residues (e.g., albumin)
- Denaturing agent (optional, e.g., urea)
- Test tubes
- Pipettes

#### Methodology:

- Sample Preparation: Prepare a solution of the protein sample in a test tube. If necessary, denature the protein to expose buried thiol groups by adding a denaturing agent.
- Reaction: Add a few drops of the **sodium nitroprusside** solution to the sample.
- Alkalinization: Add aqueous ammonia or NaOH to make the solution alkaline.
- Observation: Observe for an immediate color change. A positive result is indicated by the formation of a deep red or purple color.[4]

Principle: In an alkaline medium, the thiol group reacts with the nitroprusside ion ( $[\text{Fe}(\text{CN})_5\text{NO}]^{2-}$ ) to form a colored complex, confirming the presence of cysteines with free sulfhydryl groups.[1][4] This reaction underscores the intrinsic reactivity of SNP with the very biological molecules that unmask its therapeutic agent, nitric oxide.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sodium nitroprusside | 13755-38-9 | Benchchem [benchchem.com]
- 2. Sodium Nitroprusside - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sodium nitroprusside - Wikipedia [en.wikipedia.org]
- 5. Sodium nitroprusside in 2014: A clinical concepts review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium Nitroprusside |  $\text{C}_5\text{FeN}_6\text{Na}_2\text{O}$  | CID 6604165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sodium nitroprusside - Sciencemadness Wiki [sciencemadness.org]
- 8. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]
- 9. openanesthesia.org [openanesthesia.org]

- 10. mdwiki.org [mdwiki.org]
- 11. litfl.com [litfl.com]
- 12. Sodium nitroprusside: pharmacology, toxicology and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [discovery and history of sodium nitroprusside in medicine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000795#discovery-and-history-of-sodium-nitroprusside-in-medicine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)